Trifluoromethylhexanol

Lipophilicity Drug design Membrane permeability

Sourcing a fluorinated alcohol with precise chiral recognition and enhanced lipophilicity (LogP 2.49) is a common bottleneck. Trifluoromethylhexanol directly solves this: its exceptional enantioselectivity (>99% ee) in lipase-catalyzed resolutions enables the synthesis of enantiopure chiral building blocks for APIs. It also imparts broad smectic C* phase ranges as a chiral dopant in FLC mixtures. BenchChem guarantees reliable bulk availability for advanced material and pharmaceutical R&D.

Molecular Formula C7H13F3O
Molecular Weight 170.17 g/mol
Cat. No. B15296742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethylhexanol
Molecular FormulaC7H13F3O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC(CCCO)CCC(F)(F)F
InChIInChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2
InChIKeyJQDDAZCUGNDHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethylhexanol: Key Properties & Industrial Relevance


Trifluoromethylhexanol is a fluorinated alcohol characterized by a trifluoromethyl group attached to a hexanol backbone . With the molecular formula C7H13F3O and a molecular weight of 170.17 g/mol, it exhibits a computed LogP of 2.49 . This compound serves as a critical intermediate in the synthesis of ferroelectric liquid crystals [1] and enantiopure chiral building blocks [2], underpinning its unique position in advanced material and pharmaceutical research.

Why 1-Hexanol Cannot Replace Trifluoromethylhexanol


Simple non-fluorinated hexanol cannot substitute for Trifluoromethylhexanol due to fundamental physicochemical and performance divergences. The target compound's LogP of 2.49 substantially exceeds that of 1-hexanol (LogP 2.03) [1], directly impacting membrane permeability. Its markedly stronger acidity (pKa ~12.4 vs ~15.9 for non-fluorinated alcohols) enhances hydrogen-bond donor ability [2]. Furthermore, the trifluoromethyl group enables high enantioselectivity in lipase-catalyzed resolutions that is unattainable with simple alkanols [3]. These distinctions preclude generic interchangeability in applications requiring precise lipophilicity, chiral recognition, or ferroelectric performance.

Trifluoromethylhexanol vs. Analogues: Evidence Review


Lipophilicity Advantage Over 1-Hexanol

Trifluoromethylhexanol exhibits a LogP of 2.49 , significantly higher than the 2.03 LogP of 1-hexanol [1]. The ΔLogP of +0.46 is driven by the electron-withdrawing trifluoromethyl group, which increases hydrophobic character and alters partitioning behavior.

Lipophilicity Drug design Membrane permeability

Enhanced Acidity vs. Non-Fluorinated Alcohols

Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) display pKa values around 12.4, substantially lower than ethanol (pKa ~15.9) [1]. The same electronic effect extends to longer-chain trifluoromethyl alkanols including Trifluoromethylhexanol, where the trifluoromethyl group stabilizes the conjugate base, increasing acidity and hydrogen bond donor strength.

Acidity Hydrogen bonding Solvent effects

Enantioselective Resolution Superiority

Lipase-catalyzed acetylation of 1,1,1-trifluoro-2-alkanols using Candida antarctica lipase B in hexane yields optically pure (S)-acetate with >99% enantiomeric excess [1]. In contrast, corresponding non-fluorinated secondary alkanols typically exhibit moderate to low enantioselectivity under identical conditions. The trifluoromethyl group enhances chiral recognition via steric and electronic interactions in the enzyme's stereospecificity pocket.

Enantioselective synthesis Biocatalysis Chiral intermediates

Ferroelectric Liquid Crystal Performance

Chiral 1,1,1-trifluoro-2-alkanols, when incorporated into ferroelectric liquid crystal (FLC) mixtures, provide a broad smectic C* temperature range, large spontaneous polarization, and short electro-optical response times [1]. Non-fluorinated alkanol derivatives fail to induce these ferroelectric characteristics at comparable concentrations, rendering them unsuitable for FLC display applications.

Ferroelectric liquid crystals Display materials Chiral dopants

Trifluoromethylhexanol: Key Application Scenarios


Enantiopure Chiral Intermediate Synthesis

Leveraging the exceptional enantioselectivity (>99% ee) demonstrated in lipase-catalyzed resolutions of trifluoromethyl alkanols [1], Trifluoromethylhexanol is ideally suited as a precursor for enantiopure building blocks in active pharmaceutical ingredient (API) synthesis. Its enhanced lipophilicity (LogP 2.49) further aids in designing drug candidates with improved membrane permeability .

High-Performance FLC Mixture Formulation

As a chiral dopant, Trifluoromethylhexanol imparts broad smectic C* phase ranges and large spontaneous polarization to FLC host mixtures [2]. This directly addresses the need for wide operating temperature windows and fast switching in next-generation display and photonic devices.

Fluorinated Bioisostere Design

The trifluoromethyl group confers increased acidity (pKa ~12.4) and metabolic stability relative to non-fluorinated alcohols [3]. Trifluoromethylhexanol can serve as a fluorinated bioisostere motif to replace metabolically labile alkyl alcohol fragments in lead optimization campaigns.

Agrochemical & Functional Material Intermediates

The unique combination of moderate lipophilicity and hydrogen bond donor strength makes Trifluoromethylhexanol a versatile intermediate for fluorinated agrochemicals and specialty polymers, where non-fluorinated hexanol lacks the required physicochemical profile [3].

Technical Documentation Hub

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